molecular formula C15H21Cl2N3O2 B2899602 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide CAS No. 2094751-50-3

2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide

Cat. No. B2899602
CAS RN: 2094751-50-3
M. Wt: 346.25
InChI Key: KTRVQELVZXTDCH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous studies.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide is not fully understood. It is believed to work by activating the immune system to attack cancer cells. 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide has been shown to stimulate the production of cytokines, which are proteins that play a role in the immune response. It has also been shown to increase the number of immune cells in tumors.
Biochemical and Physiological Effects:
2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply oxygen and nutrients. Additionally, 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide has been shown to increase the production of reactive oxygen species, which can damage cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide is that it has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer treatment. However, one limitation of 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide has been shown to have toxicity in some animal models, which may limit its use in humans.

Future Directions

There are several future directions for 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide research. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Another direction is to study the effects of 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide in combination with other cancer treatments, such as immunotherapy. Additionally, future research could focus on developing new methods for synthesizing 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide, which may improve its efficacy and reduce its toxicity.

Synthesis Methods

2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method has been described in detail in several studies, including a paper published in the Journal of Organic Chemistry in 2004. The process involves the reaction of 2,5-dichloro-3-nitropyridine with 2-methyl-4-(morpholin-4-yl)butan-2-ol in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide.

Scientific Research Applications

2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various cancer cell lines, including lung, breast, and colon cancer. 2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2,5-dichloro-N-(2-methyl-4-morpholin-4-ylbutan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O2/c1-15(2,3-4-20-5-7-22-8-6-20)19-14(21)11-9-13(17)18-10-12(11)16/h9-10H,3-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRVQELVZXTDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCOCC1)NC(=O)C2=CC(=NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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